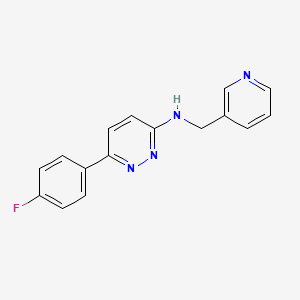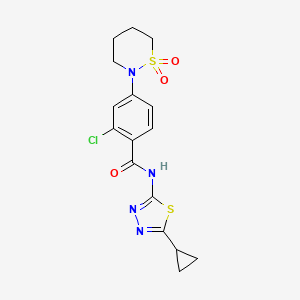![molecular formula C16H22N4O3S2 B12180623 N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-2-methyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide](/img/structure/B12180623.png)
N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-2-methyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-2-methyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide is a complex organic compound known for its potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a thiazole ring, a pyrazole ring, and a sulfone group. It has been studied for its ability to activate G protein-gated inwardly-rectifying potassium (GIRK) channels, which are important in various physiological processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-2-methyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide involves multiple steps. The process typically starts with the preparation of the thiazole and pyrazole intermediates, followed by their coupling and subsequent functionalization to introduce the sulfone group. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography would be employed to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-2-methyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to remove the sulfone group, converting it back to a sulfide.
Substitution: The thiazole and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfone group can lead to the formation of sulfoxides, while reduction can yield sulfides. Substitution reactions can introduce various functional groups onto the thiazole and pyrazole rings .
Wissenschaftliche Forschungsanwendungen
N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-2-methyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a chemical probe to study the activation of GIRK channels.
Biology: The compound is employed in research to understand the physiological roles of GIRK channels in various tissues, including the brain and heart.
Medicine: It has potential therapeutic applications in treating conditions such as pain, epilepsy, and anxiety by modulating GIRK channel activity.
Industry: The compound can be used in the development of new pharmaceuticals targeting GIRK channels
Wirkmechanismus
The compound exerts its effects by activating GIRK channels, which are involved in regulating cellular excitability. The activation of these channels leads to an influx of potassium ions, resulting in hyperpolarization of the cell membrane and reduced neuronal excitability. This mechanism is particularly important in the brain, where GIRK channels play a role in modulating neurotransmitter release and neuronal firing patterns .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers: These compounds share a similar core structure but differ in the functional groups attached to the pyrazole and thiazole rings.
Urea-based GIRK channel activators: These compounds also activate GIRK channels but have different structural features and may exhibit different pharmacokinetic properties.
Uniqueness
N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-2-methyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide is unique due to its combination of a sulfone group with a thiazole and pyrazole ring system. This unique structure contributes to its potent and selective activation of GIRK1/2 channels, making it a valuable tool in both research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C16H22N4O3S2 |
|---|---|
Molekulargewicht |
382.5 g/mol |
IUPAC-Name |
N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]-2-methyl-5-propan-2-yl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C16H22N4O3S2/c1-9(2)15-14(17-11(4)24-15)16(21)18-13-7-10(3)19-20(13)12-5-6-25(22,23)8-12/h7,9,12H,5-6,8H2,1-4H3,(H,18,21) |
InChI-Schlüssel |
VXAWYELDGWFOBO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=C1)NC(=O)C2=C(SC(=N2)C)C(C)C)C3CCS(=O)(=O)C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methanone](/img/structure/B12180540.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B12180543.png)
![1-(4-methoxyphenyl)-7,8-dimethyl-3-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12180549.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide](/img/structure/B12180558.png)
![3,4-dimethoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B12180563.png)

![(1-methyl-1H-indol-3-yl)[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B12180571.png)
![6-[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-7H-purine](/img/structure/B12180582.png)

![N-[4-({(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)phenyl]acetamide](/img/structure/B12180608.png)
![3-ethyl-N-[2-(4-methoxyphenyl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B12180615.png)

![4-{[(2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzamide](/img/structure/B12180621.png)

